molecular formula C17H12ClNO2 B2679592 (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 497099-05-5

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2679592
CAS No.: 497099-05-5
M. Wt: 297.74
InChI Key: IJXXEWAWFROJHX-UHFFFAOYSA-N
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Description

3-(2-chloro-8-methyl-3-quinolinyl)-1-(2-furanyl)-2-propen-1-one is a member of quinolines and an organochlorine compound.

Scientific Research Applications

Anti-inflammatory and Antibacterial Properties

Research indicates that derivatives of the compound, specifically quinoline attached-furan-2(3H)-ones, exhibit significant anti-inflammatory and antibacterial activities. These compounds are synthesized to have reduced gastrointestinal toxicity and lipid peroxidation, making them less ulcerogenic compared to standards. Their antibacterial activities were particularly noted against Staphylococcus aureus and Escherichia coli, with some compounds showing minimal inhibitory concentration (MIC) values as low as 6.25μg mL-1 (Alam et al., 2011).

Structural Insights for Drug Development

Structural analysis of novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline, including (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one, provided insights into molecular conformations and intermolecular interactions. These findings are valuable for understanding the correlation between molecular structures and their potential as drug development candidates (Rizvi et al., 2008).

Antimalarial Activity

Derivatives of the compound have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These studies aim to find new pharmacophores for antimalarial agents, with some derivatives showing promising activity and highlighting the potential for further development in this area (Alam et al., 2011).

Catalytic Transformations for Bio-derived Compounds

Research on the catalytic transformation of bio-derived furans into valuable ketoacids and diketones using water-soluble ruthenium catalysts showcases the application of similar compounds in green chemistry. This research is pivotal for the sustainable production of industrially relevant chemicals from renewable resources (Gupta et al., 2015).

Anti-tuberculosis Activity

A study on the synthesis, crystal, computational study, and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives revealed these compounds' potential in combating tuberculosis. This research contributes to the ongoing search for new and effective anti-tuberculosis agents (Bai et al., 2011).

Properties

IUPAC Name

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12-10-13(17(18)19-16(11)12)7-8-14(20)15-6-3-9-21-15/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXXEWAWFROJHX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328272
Record name (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

497099-05-5
Record name (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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